Solanidane

Description

Propriétés

IUPAC Name |

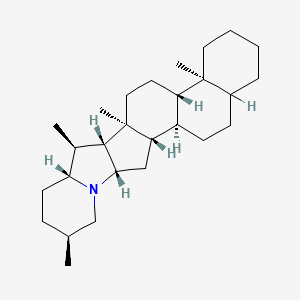

(1S,2R,10S,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h17-25H,5-16H2,1-4H3/t17-,18+,19?,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBOFECLRQWOIP-VNUKWZOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6[C@@]5(CCCC6)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971586 | |

| Record name | Solanidane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562-08-3 | |

| Record name | Solanidane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solanidane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Solanidane is biosynthesized in plants through a series of enzymatic reactions starting from cholesterol. The key enzyme involved in its biosynthesis is a 2-oxoglutarate-dependent dioxygenase, which catalyzes the ring-rearrangement from spirosolane to this compound via C-16 hydroxylation . This process involves multiple steps, including hydroxylation, glycosylation, and ring rearrangement.

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and limited applications. it can be extracted from plant sources like potatoes and tomatoes through a series of extraction and purification steps. The process typically involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Solanidane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form solanidine, another steroidal alkaloid.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Solanidine

Reduction: Dihydro-solanidane derivatives

Substitution: Various N-substituted this compound derivatives

Applications De Recherche Scientifique

Biomarker for CYP2D6 Activity

Recent studies have identified solanidine, a derivative of solanidane, as a sensitive and specific dietary biomarker for assessing the activity of the cytochrome P450 enzyme CYP2D6. This enzyme is crucial for drug metabolism and varies significantly among individuals due to genetic polymorphisms. Solanidine levels can help predict drug-drug interactions and improve personalized medicine approaches.

- Key Findings :

Medicinal Properties

This compound glycoalkaloids such as α-solanine and α-chaconine have demonstrated various biological activities, including:

- Antitumor Effects : Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

- Antiviral Properties : Some studies suggest potential efficacy against viral infections by disrupting viral replication processes .

Pest Resistance

This compound compounds play a critical role in the natural defense mechanisms of potatoes against pests and pathogens. Their bitter taste deters herbivores, while their toxic properties can inhibit fungal growth.

- Research Insights :

| Application | Mechanism | Outcome |

|---|---|---|

| Pest Resistance | Bitter taste deters herbivores | Enhanced survival rates in pest-prone environments |

| Fungal Resistance | Toxicity inhibits fungal growth | Reduced incidence of crop diseases |

Biosynthesis Pathway Studies

Understanding the biosynthesis of this compound has implications for both evolutionary biology and agricultural biotechnology. Research has identified key enzymes involved in the conversion of spirosolanes to solanidanes, notably the dioxygenase enzyme (DPS).

- Significant Discoveries :

| Research Focus | Key Enzyme | Impact on this compound Production |

|---|---|---|

| Biosynthesis Pathway | DPS (Dioxygenase) | Essential for converting spirosolanes to solanidanes |

| Genetic Engineering | RNA interference targeting DPS | Reduced this compound levels, increased spirosolanes |

Mécanisme D'action

Solanidane exerts its effects primarily through its interaction with cellular membranes and enzymes. It disrupts cell membranes, leading to cell lysis and death. Additionally, this compound inhibits acetylcholinesterase, an enzyme critical for nerve function, leading to neurotoxic effects . The compound also interferes with various metabolic pathways, contributing to its overall toxicity .

Comparaison Avec Des Composés Similaires

Key Evidence :

- Suppression of DPS in potatoes reduces this compound levels by ~90% and accumulates spirosolanes like α-solamargine .

Distribution Across Solanaceae

Bioactivity and Toxicity

Anticancer Activity:

- Solanidanes : α-Solanine inhibits cancer cell proliferation by disrupting mitochondrial membranes but exhibits higher neurotoxicity (LD₅₀: ~1–3 mg/kg in rodents) .

- Spirosolanes : α-Tomatine and solamargine show stronger binding to cytoskeletal proteins (e.g., villin, ezrin) with lower Kd values (0.5–2 µM vs. 5–10 µM for solanidanes) .

Antimicrobial Effects:

- Solanidanes are more potent against potato-specific pathogens (e.g., Phytophthora infestans), while spirosolanes broadly target fungi and bacteria in tomatoes .

Q & A

Q. What experimental approaches are optimal for elucidating the biosynthetic pathway of solanidane in Solanaceae plants?

Methodological Answer:

-

Targeted enzyme characterization : Use heterologous expression systems (e.g., yeast, Nicotiana benthamiana) to test candidate cytochrome P450 enzymes (e.g., PGA1/PGA2) identified via transcriptomic or genomic data .

-

Isotopic labeling : Apply - or -labeled cholesterol precursors to track metabolic flux in this compound biosynthesis .

-

Table : Key enzymes and intermediates in this compound biosynthesis:

Enzyme Function Substrate Product Reference PGA2 Hydroxylation Cholesterol 22-hydroxycholesterol PGA1 Cyclization 22-hydroxycholesterol This compound aglycone

Q. How can researchers resolve discrepancies in this compound quantification across analytical platforms?

Methodological Answer:

- Cross-validation : Compare results from LC-MS (high sensitivity), NMR (structural specificity), and GC-MS (volatile derivatives).

- Standardization : Use certified reference materials (CRMs) for calibration and validate methods via inter-laboratory studies .

- Statistical analysis : Apply ANOVA or Bland-Altman plots to assess systematic errors between platforms .

Q. What in vitro or in vivo models are suitable for studying this compound toxicity mechanisms?

Methodological Answer:

- Cell-based assays : Use human hepatocyte lines (e.g., HepG2) to measure membrane disruption via lactate dehydrogenase (LDH) release .

- Animal models : Administer this compound to Drosophila melanogaster or zebrafish embryos for developmental toxicity screening .

- Dose-response curves : Calculate LD values with probit analysis or nonlinear regression .

Advanced Research Questions

Q. How can conflicting data on this compound’s ecological role (e.g., pest resistance vs. allelopathy) be reconciled?

Methodological Answer:

- Controlled field trials : Isolate variables (e.g., soil type, pest species) using factorial experimental designs .

- Metabolomic profiling : Correlate this compound levels with pest mortality rates and neighboring plant growth inhibition .

- Meta-analysis : Synthesize data from >10 independent studies to identify trends obscured by context-dependent effects .

Q. What strategies improve the specificity of CRISPR/Cas9 editing for this compound pathway genes in non-model Solanaceae species?

Methodological Answer:

- sgRNA design : Use tools like CHOPCHOP or CRISPR-P to minimize off-target effects in genomes with high heterozygosity .

- Hairy root transformation : Optimize Agrobacterium rhizogenes-mediated editing for rapid phenotype validation in species like eggplant .

- RNA-seq validation : Confirm edits via differential expression analysis of pathway genes .

Q. How should researchers design multi-omics studies to link this compound accumulation with environmental stressors (e.g., drought, pathogens)?

Methodological Answer:

- Integrated workflow :

- Experimental controls : Include unstressed plants and mock-inoculated cohorts to isolate stress-specific effects .

Guidelines for Rigorous Research Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.